(1S,3S)-1,3-Dibromocyclopentane
Description
Properties
CAS No. |
68479-48-1 |
|---|---|
Molecular Formula |
C5H8Br2 |
Molecular Weight |
227.92 g/mol |
IUPAC Name |
(1S,3S)-1,3-dibromocyclopentane |
InChI |
InChI=1S/C5H8Br2/c6-4-1-2-5(7)3-4/h4-5H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
RWTYTMCJMMHRMI-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H]1Br)Br |
Canonical SMILES |
C1CC(CC1Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
(1S,3S)-1,3-Cyclopentanedicarboxylic Acid
- Formula : C₇H₁₀O₄
- Molecular Weight : 158.153 g/mol
- Key Features : Replaces bromine with carboxylic acid groups (-COOH) at the 1 and 3 positions.
- Properties : Higher polarity due to -COOH groups, leading to increased solubility in polar solvents. Used in coordination chemistry and polymer synthesis .
| Property | (1S,3S)-1,3-Dibromocyclopentane | (1S,3S)-1,3-Cyclopentanedicarboxylic Acid |
|---|---|---|
| Molecular Weight | 227.925 g/mol | 158.153 g/mol |
| Functional Groups | Br⁻ | -COOH |
| Boiling Point | ~200–220°C (estimated) | >300°C (decomposes) |
| Key Applications | Halogenation reactions | Metal-organic frameworks (MOFs) |
Key Insight : Bromine substituents enhance electrophilicity, enabling alkylation reactions, while carboxylic acids facilitate hydrogen bonding and metal coordination .
(1S,3S)-N¹,N¹-Dimethylcyclopentane-1,3-diamine Dihydrochloride
- Formula : C₇H₁₇ClN₂
- Molecular Weight : 164.68 g/mol
- Key Features : Substitutes bromine with dimethylamine groups (-N(CH₃)₂) and exists as a dihydrochloride salt.
- Properties : Water-soluble due to ionic character; used in pharmaceuticals and asymmetric catalysis .
| Property | (1S,3S)-1,3-Dibromocyclopentane | (1S,3S)-N¹,N¹-Dimethylcyclopentane-1,3-diamine Dihydrochloride |
|---|---|---|
| Solubility | Low in water | High in water (ionic) |
| Reactivity | Electrophilic | Nucleophilic (amine functionality) |
| Applications | Cross-coupling reactions | Chiral ligands in catalysis |
Key Insight : The dihydrochloride salt form enhances solubility for biological applications, contrasting with the hydrophobic nature of brominated cyclopentanes .
Halogenated Analogues
(1S)-3,3-Difluorocyclopentanemethanol
- Formula : C₆H₁₀F₂O
- Molecular Weight : 148.14 g/mol
- Key Features : Replaces bromine with fluorine and adds a hydroxymethyl (-CH₂OH) group.
- Properties : Fluorine’s electronegativity increases polarity but reduces steric bulk compared to bromine. Used in medicinal chemistry for fluorinated drug candidates .
| Property | (1S,3S)-1,3-Dibromocyclopentane | (1S)-3,3-Difluorocyclopentanemethanol |
|---|---|---|
| Halogen | Br⁻ | F⁻ |
| Additional Group | None | -CH₂OH |
| LogP (Lipophilicity) | ~3.5 (estimated) | ~1.2 |
| Applications | Polymer precursors | Fluorinated bioactive molecules |
Key Insight : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance, enabling tighter binding in enzyme active sites .
Ring-Size Analogues
(1S,3S)-1,3-Dimethylcyclobutane
- Formula : C₆H₁₂
- Molecular Weight : 84.16 g/mol
- Key Features : Cyclobutane ring (4-membered) with methyl groups at 1 and 3 positions.
- Properties : Higher ring strain due to smaller cyclobutane ring, leading to lower thermal stability. Used in studies of ring-opening polymerization .
| Property | (1S,3S)-1,3-Dibromocyclopentane | (1S,3S)-1,3-Dimethylcyclobutane |
|---|---|---|
| Ring Size | Cyclopentane (5-membered) | Cyclobutane (4-membered) |
| Stability | High | Low (due to ring strain) |
| Applications | Stable intermediates | Polymer research |
Key Insight : Cyclopentane derivatives generally exhibit greater stability and versatility in synthesis compared to strained cyclobutane systems .
Data Tables
Table 1: Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| (1S,3S)-1,3-Dibromocyclopentane | C₅H₈Br₂ | 227.925 | Br⁻ |
| (1S,3S)-1,3-Cyclopentanedicarboxylic Acid | C₇H₁₀O₄ | 158.153 | -COOH |
| (1S)-3,3-Difluorocyclopentanemethanol | C₆H₁₀F₂O | 148.14 | F⁻, -CH₂OH |
Q & A
Q. How can researchers distinguish between structural isomers and stereoisomers of 1,3-dibromocyclopentane?
Methodological Answer: To differentiate structural isomers (e.g., 1,2- vs. 1,3-dibromocyclopentane) and stereoisomers (e.g., (1S,3S) vs. (1R,3S)), employ:
- NMR Spectroscopy : Compare coupling constants and splitting patterns. For example, vicinal protons in cis-1,2-dibromocyclopentane exhibit distinct splitting compared to trans isomers .
- X-ray Crystallography : Resolve absolute configurations for stereoisomers.
- Computational Modeling : Use tools like DFT to predict relative stability and geometry of isomers .
Q. What synthetic routes are effective for preparing (1S,3S)-1,3-dibromocyclopentane with high enantiomeric excess?
Methodological Answer: Key methods include:
- Stereoselective Bromination : Use dibromine with chiral catalysts (e.g., thiourea derivatives) to control bromine addition to cyclopentene precursors .
- Ring-Opening of Epoxides : React cyclopentene oxide with HBr in the presence of a chiral Lewis acid to retain stereochemistry .
- Resolution Techniques : Separate racemic mixtures via chiral chromatography (e.g., Chiralcel OD-H column) .
Q. How can researchers resolve contradictions in stereochemical assignments for (1S,3S)-1,3-dibromocyclopentane across studies?
Methodological Answer: Contradictions may arise from:
- Overlapping NMR Signals : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of bromine substituents .
- Inconsistent Computational Models : Validate DFT-predicted geometries against experimental X-ray data .
- Chiral Purity Variability : Quantify ee via polarimetry or chiral HPLC and correlate with reaction conditions .
Case Study : A 2024 study (EP 4 374 877 A2) reported conflicting H-NMR shifts for (1S,3S)-isomers due to solvent effects. Repeating experiments in CDCl standardized conditions resolved discrepancies .
Q. What strategies optimize the use of (1S,3S)-1,3-dibromocyclopentane in asymmetric catalysis or drug synthesis?
Methodological Answer:
- Chiral Auxiliary Applications : Incorporate the compound as a scaffold in organocatalysts, leveraging its rigid cyclopentane backbone .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acids to functionalize the bromine sites stereospecifically .
- Pharmacophore Development : Screen for bioactivity using molecular docking studies targeting enzymes with cyclopentane-binding pockets (e.g., proteases) .
Q. How do steric and electronic effects influence the reactivity of (1S,3S)-1,3-dibromocyclopentane in substitution reactions?
Methodological Answer:
- Steric Effects : The cis-1,3-dibromo arrangement creates axial-equatorial bromine positions, hindering backside attack in S2 mechanisms. Use bulky nucleophiles (e.g., tert-butoxide) to favor elimination over substitution .
- Electronic Effects : Electron-withdrawing bromines polarize the C-Br bond, accelerating S1 pathways in polar solvents (e.g., DMSO). Monitor carbocation intermediates via C-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
